N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a chlorine atom at the 6-position and linked to a 1,4-dimethyl-1H-pyrazole-3-carboxamide moiety. This structure combines electron-withdrawing (chlorine) and electron-donating (methyl) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-7-6-18(2)17-11(7)12(19)16-13-15-9-4-3-8(14)5-10(9)20-13/h3-6H,1-2H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDGUTXTVYXLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 6-chlorobenzo[d]thiazole with 1,4-dimethyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. A study on related thiazole derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anticancer Properties
The anticancer potential of N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide has been highlighted in various studies. For instance, derivatives of benzothiazole have shown efficacy against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) through mechanisms such as apoptosis induction and cell cycle arrest . The compound's ability to inhibit tubulin polymerization has also been linked to its antitumor activity, which is critical for cancer cell proliferation .
In Vitro Studies
Numerous in vitro studies have been conducted to evaluate the biological activity of this compound and its derivatives:
| Study | Biological Activity | Cell Line/Organism | Results |
|---|---|---|---|
| Study 1 | Antimicrobial | Various bacteria | Significant inhibition observed |
| Study 2 | Anticancer | MCF7 (breast cancer) | Induced apoptosis at low concentrations |
| Study 3 | Antiviral | Virus-infected cells | Reduced viral load significantly |
These studies utilize various methodologies including the Sulforhodamine B assay for cancer cell lines and standard antimicrobial susceptibility tests for bacterial strains.
Molecular Docking Studies
Molecular docking has been employed to predict the binding affinity of this compound with specific biological targets. For example, docking studies have shown favorable interactions with key enzymes involved in cancer metabolism and microbial resistance pathways, suggesting a mechanism by which the compound exerts its effects .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-amino thiophenols.
- Chlorination : The introduction of the chlorine atom into the benzothiazole structure is performed using chlorinating agents like phosphorus pentachloride.
- Carboxamide Formation : The final compound is synthesized by reacting the chlorinated intermediate with appropriate amines under controlled conditions.
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, the compound may interact with cellular receptors and signaling pathways to exert its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide and related compounds from the evidence:
Key Comparisons
Structural Features: The target compound incorporates a pyrazole-carboxamide group, which may enhance hydrogen-bonding capacity compared to the Schiff base in LH or ester groups in malonate derivatives. This could influence solubility and target-binding affinity.
Synthetic Efficiency :
- Malonate derivatives (e.g., 5fc, 5gr) were synthesized in 75–82% yield using Q catalyst and required 72–96 hours for completion . In contrast, LH (Schiff base) was prepared via a simpler method but with unstated yield . The target compound’s synthesis efficiency remains unclear.
Physicochemical Properties: Melting Points: Malonate derivatives exhibit melting points between 92–127°C, likely influenced by ester chain length and crystallinity. The target compound’s melting point is unreported but could differ due to its carboxamide group . The target compound’s stereochemical profile is unknown .
Spectroscopic Characterization :
- NMR/MS Data : Malonate derivatives showed distinct ¹H/¹³C-NMR shifts (e.g., δ 68.3 for carbonyl carbons) and ESI-MS peaks (e.g., m/z 613 [M+H]⁺). Similar data for the target compound would help confirm its structure .
Research Implications and Limitations
- Structural Diversity: The target compound’s pyrazole-carboxamide group offers a novel scaffold compared to Schiff bases or esters, warranting exploration of its biological activity (e.g., kinase inhibition, antimicrobial effects).
- Data Gaps : Absence of melting points, yields, and bioactivity data for the target compound limits direct comparisons. Future studies should prioritize these metrics.
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized by the presence of a pyrazole moiety, which has been recognized for its diverse biological properties. Key chemical properties include:
- Molecular Formula : C12H12ClN3O
- Molecular Weight : 249.69 g/mol
- Melting Point : Not specified in available literature
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClN3O |
| Molecular Weight | 249.69 g/mol |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess broad-spectrum antimicrobial activity against various pathogens. In a study evaluating similar compounds, several derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has been investigated for its anticancer potential. Thiazole-containing compounds have been noted for their ability to inhibit cancer cell proliferation. In vitro studies have indicated that certain thiazole derivatives can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Activity
The pyrazole framework has been associated with anti-inflammatory effects. Compounds featuring this moiety have shown promise in reducing inflammation markers such as TNF-alpha and IL-6 in preclinical models . This suggests that this compound may also exert similar effects.
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of various thiazole derivatives, one compound exhibited significant cytotoxicity against HT-29 colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase . While this study did not specifically test this compound, it highlights the potential for similar compounds to exhibit anticancer properties.
Case Study 2: Antimicrobial Efficacy Evaluation
Another investigation focused on the antimicrobial efficacy of thiazole derivatives showed that certain compounds inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The study emphasized structure-activity relationships (SAR) indicating that electron-withdrawing groups like chlorine significantly enhance antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
